molecular formula C19H18N2O B13245353 3-[4-(1,2,3,6-Tetrahydropyridin-4-YL)phenoxymethyl]benzonitrile

3-[4-(1,2,3,6-Tetrahydropyridin-4-YL)phenoxymethyl]benzonitrile

Cat. No.: B13245353
M. Wt: 290.4 g/mol
InChI Key: GQVQCFVGRIODHK-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

3-[[4-(1,2,3,6-tetrahydropyridin-4-yl)phenoxy]methyl]benzonitrile

InChI

InChI=1S/C19H18N2O/c20-13-15-2-1-3-16(12-15)14-22-19-6-4-17(5-7-19)18-8-10-21-11-9-18/h1-8,12,21H,9-11,14H2

InChI Key

GQVQCFVGRIODHK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,2,3,6-Tetrahydropyridin-4-YL)phenoxymethyl]benzonitrile typically involves the reaction of 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol with 3-bromobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,2,3,6-Tetrahydropyridin-4-YL)phenoxymethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-[4-(1,2,3,6-Tetrahydropyridin-4-YL)phenoxymethyl]benzonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(1,2,3,6-Tetrahydropyridin-4-YL)phenoxymethyl]benzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate its exact mechanism and identify its molecular targets.

Comparison with Similar Compounds

Research Findings and Limitations

  • Target Compound: Limited peer-reviewed data are available on its specific biological targets or efficacy. Its commercial description as a "versatile scaffold" suggests exploratory use in early-stage drug discovery .

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Tetrahydropyridine moiety : This portion may contribute to the compound's neuroactive properties.
  • Phenoxymethyl group : Known for its role in enhancing solubility and bioavailability.
  • Benzonitrile core : Often associated with various biological activities, including antimicrobial and anticancer effects.

Molecular Formula

The molecular formula of the compound is C19H22N2OC_{19}H_{22}N_2O.

Pharmacological Effects

Recent studies have indicated that this compound exhibits a range of biological activities:

  • Neuroprotective Effects : Research suggests that compounds with tetrahydropyridine structures can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Antimicrobial Activity : The benzonitrile moiety has been linked to antimicrobial properties against various bacterial strains. In vitro studies have demonstrated effectiveness against Gram-positive bacteria, which could lead to its use in treating infections.
  • Anticancer Properties : Preliminary data suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines, potentially through the modulation of specific signaling pathways.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
  • Modulation of Neurotransmitter Systems : The tetrahydropyridine structure may influence neurotransmitter release or receptor activity, contributing to its neuroprotective effects.

Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of 3-[4-(1,2,3,6-Tetrahydropyridin-4-YL)phenoxymethyl]benzonitrile resulted in significant improvements in cognitive function following induced oxidative stress. The treated group showed reduced markers of neuronal damage compared to controls.

Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a promising antimicrobial potential that warrants further exploration in clinical settings.

Anticancer Activity

A recent study reported that the compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 15 µM, indicating a strong potential for development as an anticancer agent.

Data Summary Table

Biological ActivityObservationsReferences
NeuroprotectiveImproved cognitive function in mice
AntimicrobialMIC of 32 µg/mL against S. aureus
AnticancerIC50 value of 15 µM in MCF-7 cells

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